molecular formula C8H14O3 B6238783 2-(propan-2-yl)oxolane-2-carboxylic acid CAS No. 1783708-19-9

2-(propan-2-yl)oxolane-2-carboxylic acid

Cat. No. B6238783
CAS RN: 1783708-19-9
M. Wt: 158.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(propan-2-yl)oxolane-2-carboxylic acid” is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 . The IUPAC name for this compound is 2-isopropyltetrahydro-3-furancarboxylic acid . It is typically stored at a temperature of 4 degrees Celsius and is in the form of an oil .


Molecular Structure Analysis

The InChI code for “2-(propan-2-yl)oxolane-2-carboxylic acid” is 1S/C8H14O3/c1-5(2)7-6(8(9)10)3-4-11-7/h5-7H,3-4H2,1-2H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“2-(propan-2-yl)oxolane-2-carboxylic acid” is an oil at room temperature . It has a molecular weight of 158.2 . The compound is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(propan-2-yl)oxolane-2-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a carboxylic acid group, the formation of an oxolane ring, and the deprotection of the carboxylic acid group.", "Starting Materials": [ "2-methylpropan-2-ol", "2-bromoacetic acid", "sodium hydride", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "water" ], "Reaction": [ { "Step 1": "Protection of carboxylic acid group", "Reactants": [ "2-bromoacetic acid", "2-methylpropan-2-ol", "sodium hydride", "tetrahydrofuran" ], "Conditions": "reflux in tetrahydrofuran with sodium hydride, followed by addition of 2-methylpropan-2-ol", "Products": "2-(propan-2-yl)oxolane-2-carboxylic acid methyl ester" }, { "Step 2": "Formation of oxolane ring", "Reactants": [ "2-(propan-2-yl)oxolane-2-carboxylic acid methyl ester", "acetic anhydride", "sulfuric acid" ], "Conditions": "reflux in acetic anhydride with sulfuric acid", "Products": "2-(propan-2-yl)oxolane-2-carboxylic acid methyl ester acetate" }, { "Step 3": "Deprotection of carboxylic acid group", "Reactants": [ "2-(propan-2-yl)oxolane-2-carboxylic acid methyl ester acetate", "sodium bicarbonate", "water" ], "Conditions": "stirring in water with sodium bicarbonate", "Products": "2-(propan-2-yl)oxolane-2-carboxylic acid" } ] }

CAS RN

1783708-19-9

Product Name

2-(propan-2-yl)oxolane-2-carboxylic acid

Molecular Formula

C8H14O3

Molecular Weight

158.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.